- Synthesis of carbazoles and dibenzofurans via cross-coupling of o-iodoanilines and o-iodophenols with silylaryl triflates and subsequent Pd-catalyzed cyclizationTetrahedron, 2007, 63(2), 347-355,
Cas no 97931-41-4 (Methyl 9H-carbazole-3-carboxylate)

97931-41-4 structure
Nom du produit:Methyl 9H-carbazole-3-carboxylate
Numéro CAS:97931-41-4
Le MF:C14H11NO2
Mégawatts:225.242643594742
MDL:MFCD17214817
CID:837382
PubChem ID:504069
Methyl 9H-carbazole-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 9H-carbazole-3-carboxylate
- METHYL 3-CARBAZOLECARBOXYLATE
- 3-methoxycarbonylcarbazole
- 9-carbomethoxyfluorene
- 9H-carbazole-3-carboxylic acid methyl ester
- 9H-fluorene-9-carboxylic acid methyl ester
- 9-methoxycarbonylfluorene
- Carbazol-3-carbonsaeure-methylester
- carbazole-3-carboxylic acid methyl ester
- Fluoren-9-carbonsaeure-methylester
- fluorene-9-carboxylic acid methyl ester
- methyl 9-fluorene-9-carboxylate
- methyl carbazole-3-carboxylate
- Carbazole-3-carboxylic acid, methyl ester (6CI)
- MFCD17214817
- FS-9218
- HY-N3288
- 97931-41-4
- 9H-Carbazole-3-carboxylic acid, methyl ester
- CHEMBL446253
- AKOS022184723
- DTXSID701306696
- SCHEMBL71508
- HJB8UH38NS
- Z3241269237
- EN300-18840943
- CHEBI:178582
- LZXXHWWSVRIDGR-UHFFFAOYSA-N
- Methyl3-carbazolecarboxylate
- SY254417
- Carbazole-3-carboxylic acid, methyl ester (6CI); Methyl 9H-carbazole-3-carboxylate
- BDBM50259669
- CS-0023813
- Carbazole-3-carboxylic acid, methyl ester
- [ "" ]
- DB-091248
-
- MDL: MFCD17214817
- Piscine à noyau: 1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
- La clé Inchi: LZXXHWWSVRIDGR-UHFFFAOYSA-N
- Sourire: O=C(C1C=C2C(NC3C2=CC=CC=3)=CC=1)OC
Propriétés calculées
- Qualité précise: 225.07900
- Masse isotopique unique: 225.078978594g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 2
- Complexité: 305
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 42.1Ų
- Le xlogp3: 3.6
Propriétés expérimentales
- Couleur / forme: Yellow powder
- Point de fusion: 175-177°C
- Le PSA: 42.09000
- Le LogP: 3.10770
Methyl 9H-carbazole-3-carboxylate Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
Methyl 9H-carbazole-3-carboxylate Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Methyl 9H-carbazole-3-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18840943-5.0g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 5.0g |
$1199.0 | 2025-02-19 | |
Enamine | EN300-18840943-2.5g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 2.5g |
$810.0 | 2025-02-19 | |
TargetMol Chemicals | TN4529-5 mg |
Methyl 3-carbazolecarboxylate |
97931-41-4 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4529-1 mg |
Methyl 3-carbazolecarboxylate |
97931-41-4 | 1mg |
¥2035.00 | 2022-04-26 | ||
Enamine | EN300-18840943-5g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95% | 5g |
$1199.0 | 2023-09-18 | |
A2B Chem LLC | AX19645-250mg |
Methyl 3-Carbazolecarboxylate |
97931-41-4 | 95% | 250mg |
$206.00 | 2024-05-20 | |
1PlusChem | 1P01DQGT-100mg |
9H-Carbazole-3-carboxylic acid, methyl ester |
97931-41-4 | 95% | 100mg |
$196.00 | 2024-04-19 | |
1PlusChem | 1P01DQGT-2.5g |
9H-Carbazole-3-carboxylic acid, methyl ester |
97931-41-4 | 95% | 2.5g |
$1063.00 | 2024-04-19 | |
A2B Chem LLC | AX19645-2.5g |
Methyl 3-Carbazolecarboxylate |
97931-41-4 | 95% | 2.5g |
$888.00 | 2024-05-20 | |
Ambeed | A390698-5mg |
Methyl 3-Carbazolecarboxylate |
97931-41-4 | 98+% | 5mg |
$219.0 | 2024-04-15 |
Methyl 9H-carbazole-3-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 10 h, rt
1.2 Catalysts: Tricyclohexylphosphine , Palladium diacetate ; rt → 100 °C; 1 d, 100 °C
1.2 Catalysts: Tricyclohexylphosphine , Palladium diacetate ; rt → 100 °C; 1 d, 100 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Cupric acetate Catalysts: Palladium diacetate Solvents: Pivalic acid , Toluene ; 24 h, 140 °C
Référence
- Ligand-Free Pd-Catalyzed Domino Synthesis of Carbazoles via Dehydrogenative Aromatization/C(sp2)-C(sp2) Coupling SequenceOrganic Letters, 2016, 18(6), 1278-1281,
Méthode de production 3
Conditions de réaction
1.1 Reagents: tert-Butyl nitrite Solvents: 1,2-Dichloroethane ; 10 min, rt
1.2 Reagents: Oxygen ; 10 min, rt; 24 h, rt
1.2 Reagents: Oxygen ; 10 min, rt; 24 h, rt
Référence
- Visible-Light-Induced Synthesis of Carbazoles by in Situ Formation of Photosensitizing IntermediateOrganic Letters, 2017, 19(7), 1906-1909,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, 1 atm, rt
Référence
- Regiochemical Switching in Diels-Alder Cycloadditions by Change in Oxidation State of Removable Diene Sulfur Substituents. Synthesis of Carbazoles by Sequential Heteroannulation and Diels-Alder CycloadditionJournal of Organic Chemistry, 2003, 68(8), 3299-3302,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Oxygen Solvents: Acetic acid ; 20 h, 120 °C
Référence
- Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic StudyJournal of Organic Chemistry, 2009, 74(13), 4720-4726,
Méthode de production 6
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Toluene ; 12 - 24 h, 100 °C
Référence
- Mild and Efficient Synthesis of Functionalized Carbazoles via a DBU-Assisted Sequence Involving Cu- and Pd-Catalyzed Coupling ReactionsChemistrySelect, 2019, 4(21), 6598-6605,
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Palladium diacetate Solvents: Acetic acid ; 1 h, reflux
Référence
- Mastering tricyclic ring systems for desirable functional cannabinoid activityEuropean Journal of Medicinal Chemistry, 2013, 69, 881-907,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: Dimethyl sulfoxide ; 25 min, 180 °C
Référence
- Direct arylation-based synthesis of carbazoles using an efficient palladium nanocatalyst under microwave irradiationInternational Electronic Conference on Synthetic Organic Chemistry, 2020, (2020), 1-11,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 3 h, 130 °C
Référence
- C-N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloidsRSC Advances, 2014, 4(10), 4960-4969,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Dimethyl sulfoxide ; 25 min, 180 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Référence
- Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based NanocatalystSynthesis, 2021, 53(21), 4048-4058,
Méthode de production 11
Conditions de réaction
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 4 h, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Référence
- An Improved Synthesis of Carbazoles via Domino Reaction of N-Protected-2-methylindoles with DMF-DMA/DMA-DMAJournal of Heterocyclic Chemistry, 2012, 49(4), 913-918,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Oxygen Solvents: Acetic acid ; 10 h, 100 °C
1.2 Reagents: Oxygen Solvents: Acetic acid ; 10 h, 100 °C
Référence
- Preparation of 9H-carbazole and 9H-pyrido[3,4-b]indole derivatives as Eg5 inhibitors, Japan, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium diacetate ; 17 h, 110 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Method for preparing carbazole derivative with phenolic compound, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Toluene ; 23 °C; 24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- First Inverse Electron-Demand Diels-Alder Methodology of 3-Chloroindoles and Methyl Coumalate to CarbazolesOrganic Letters, 2014, 16(4), 1124-1127,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, reflux
Référence
- Synthesis of Carbazoles by a Diverted Bischler-Napieralski Cascade ReactionOrganic Letters, 2021, 23(8), 3100-3104,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ; 1 h, 120 °C
Référence
- Preparation of carbazolamide derivative or salts as imhibitor of RORγt, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ; 1 h, reflux
Référence
- Carbazoles and azacarbazoles as cannabinoid receptor modulators and their preparation and use for the treatment of diseases, United States, , ,
Méthode de production 18
Conditions de réaction
1.1 Solvents: Toluene ; rt → 110 °C
Référence
- The synthetic studies of carbazole alkaloidsHeterocycles, 2015, 91(9), 1752-1762,
Méthode de production 19
Conditions de réaction
1.1 Catalysts: [2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]-N,N-dimethylbenzenamine]chlor… Solvents: Methanol ; rt → 0 °C
1.2 Reagents: Silver hexafluoroantimonate ; 24 h, 80 °C
1.2 Reagents: Silver hexafluoroantimonate ; 24 h, 80 °C
Référence
- Ligand-Enabled Gold-Catalyzed C(sp2)-N Cross-Coupling Reactions of Aryl Iodides with AminesOrganic Letters, 2019, 21(19), 8101-8105,
Méthode de production 20
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 min, rt; 60 min, 100 °C
Référence
- Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C-H activation and study of their interactions with calf-thymus DNASynthetic Communications, 2022, 52(18), 1834-1855,
Methyl 9H-carbazole-3-carboxylate Raw materials
- 1,2-Diiodobenzene
- 9H-Carbazole-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
- 9H-Carbazole-3,9-dicarboxylic acid, 3-methyl 9-(phenylmethyl) ester
- Methyl (2E)-3-[2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl]-2-propenoate
- (dimethoxymethyl)dimethylamine
- Methyl 4-amino-3-iodobenzoate
- Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
- methyl 4-(phenylamino)benzoate
- Methyl 4-bromo-3-chlorobenzoate
- Methyl 4-aminobenzoate
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- Methyl 3-iodo-4-(phenylamino)benzoate
- 1,1-Dimethylethyl 2-ethenyl-3-(3-methoxy-3-oxo-1-propen-1-yl)-1H-indole-1-carboxylate
- [1,1'-Biphenyl]-3-carboxylic acid, 2',6-diamino-, methyl ester
Methyl 9H-carbazole-3-carboxylate Preparation Products
Methyl 9H-carbazole-3-carboxylate Littérature connexe
-
Sk. Rasheed,D. Nageswar Rao,K. Ranjith Reddy,S. Aravinda,Ram A. Vishwakarma,Parthasarathi Das RSC Adv. 2014 4 4960
-
2. Diels–Alder reactivity of pyrano[4,3-b]indol-3-ones, indole 2,3-quinodimethane analoguesChristopher J. Moody,Kulsum F. Rahimtoola J. Chem. Soc. Perkin Trans. 1 1990 673
-
J. E. Saxton Nat. Prod. Rep. 1992 9 393
-
4. Diels–Alder reactivity of pyrano[3,4-b]indol-3-ones. Part 2. Steric and electronic effects in the addition to alkynesChristopher J. Moody,Pritom Shah J. Chem. Soc. Perkin Trans. 1 1988 1407
-
5. Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones, stable analogues of indole-2,3-quinodimethanesChristopher J. Moody J. Chem. Soc. Perkin Trans. 1 1985 2505
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97931-41-4)Methyl 9H-carbazole-3-carboxylate

Pureté:99%
Quantité:5mg
Prix ($):197.0